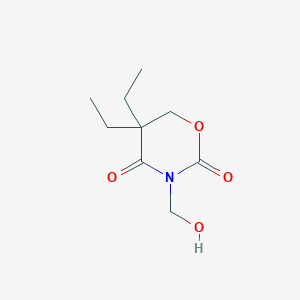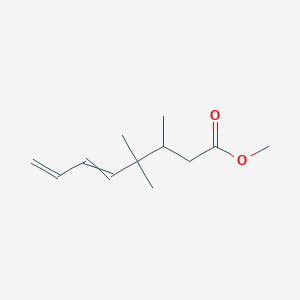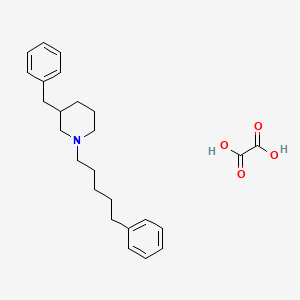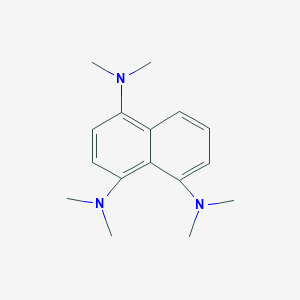
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione is an organic compound with a unique structure that includes an oxazinane ring
Métodos De Preparación
The synthesis of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with formaldehyde and an amine under controlled conditions to form the oxazinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Análisis De Reacciones Químicas
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can be compared with other oxazinane derivatives, such as:
5,5-Dimethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione: Similar structure but with different substituents, leading to variations in reactivity and applications.
5,5-Diethyl-3,4-bis(hydroxymethyl)-1,3-oxazinane-2,4-dione:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.
Propiedades
Número CAS |
143131-28-6 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5,5-diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C9H15NO4/c1-3-9(4-2)5-14-8(13)10(6-11)7(9)12/h11H,3-6H2,1-2H3 |
Clave InChI |
RPWYKAINEFCTNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=O)N(C1=O)CO)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)


![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)


![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
